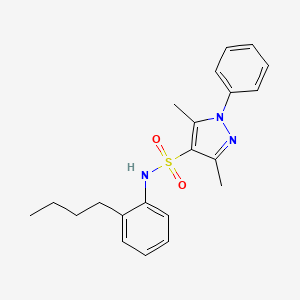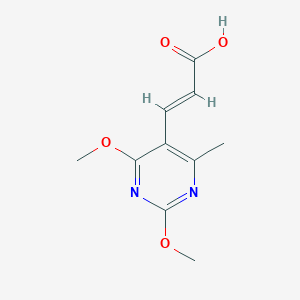
N-(2-butylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
説明
N-(2-butylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of pyrazole sulfonamides. It was first synthesized by Bayer AG in 2001 and has since gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
BAY 41-2272 binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. This activation results in the conversion of guanosine triphosphate (GTP) to cGMP, which then activates protein kinase G (PKG). PKG leads to the relaxation of smooth muscle cells, resulting in vasodilation.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have several biochemical and physiological effects, including the relaxation of pulmonary arteries, inhibition of platelet aggregation, and reduction of cardiac hypertrophy. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One advantage of BAY 41-2272 is its specificity for sGC, which makes it a useful tool for studying the sGC/cGMP/PKG signaling pathway. However, one limitation is its short half-life, which requires frequent administration in animal studies.
将来の方向性
There are several potential future directions for the study of BAY 41-2272. One direction is the development of more potent and selective sGC activators for the treatment of pulmonary hypertension and other diseases. Another direction is the investigation of the anti-inflammatory effects of BAY 41-2272 in various disease models. Additionally, the use of BAY 41-2272 in combination with other drugs for the treatment of heart failure and other cardiovascular diseases warrants further investigation.
In conclusion, BAY 41-2272 is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and future directions for its use.
科学的研究の応用
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. It works by activating the soluble guanylyl cyclase (sGC) enzyme, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
特性
IUPAC Name |
N-(2-butylphenyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-5-11-18-12-9-10-15-20(18)23-27(25,26)21-16(2)22-24(17(21)3)19-13-7-6-8-14-19/h6-10,12-15,23H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJROGBRBUPSBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NS(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B4697079.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4697094.png)
![N-{[4-allyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4697101.png)


![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4697122.png)
![ethyl 2-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4697133.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4697147.png)
![3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4697150.png)
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4697157.png)
![N-allyl-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4697161.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B4697174.png)